molecular formula C19H29FN2O2 B13228101 tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate

tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate

Cat. No.: B13228101
M. Wt: 336.4 g/mol
InChI Key: HDKXUFRDAODLTE-UHFFFAOYSA-N
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Description

Substituent Effects

  • tert-butyl vs. Cyclopropyl Carbamates : The tert-butyl group enhances steric protection of the carbamate’s NH group, improving metabolic stability compared to smaller substituents like cyclopropyl.
  • 4-Fluorophenyl vs. Formylpiperidine : Replacing the formyl group in (4-fluoro-4-formylpiperidin-1-yl)carbamate with a fluorophenyl-propyl chain introduces aromatic π-π stacking potential while reducing electrophilicity.

Electronic and Steric Profiles

Compound Key Feature Impact on Structure
tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate Fluorine at piperidine C4 Increases ring polarity, alters hydrogen-bonding capacity
Piperidin-4-yl N-cyclopropylcarbamate Cyclopropyl substituent Enhances conformational rigidity
S-(4-methyl-benzyl)piperidine-dithiocarbamate Thiocarbamate group Introduces sulfur-based reactivity

Crystallographic Trends

  • Piperidine Chair Conformation : Observed universally in solid-state structures.
  • Carbamate Planarity : Consistent bond angles (N–C–O ≈ 120°) across derivatives.

Properties

Molecular Formula

C19H29FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[3-(4-fluorophenyl)-2-piperidin-4-ylpropyl]carbamate

InChI

InChI=1S/C19H29FN2O2/c1-19(2,3)24-18(23)22-13-16(15-8-10-21-11-9-15)12-14-4-6-17(20)7-5-14/h4-7,15-16,21H,8-13H2,1-3H3,(H,22,23)

InChI Key

HDKXUFRDAODLTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Aminoethyl)piperidine

A common route involves:

Functionalization at the 4-Position

  • Alkylation of the piperidine nitrogen with suitable electrophiles, such as 3-bromopropyl derivatives, under basic conditions (e.g., K2CO3 in acetonitrile).
  • Data Table 1 summarizes typical reaction conditions and yields:
Reaction Step Reagents Solvent Temperature Yield (%) Reference
Alkylation of piperidine 3-bromopropylamine hydrobromide Acetonitrile Reflux 75-85 ,
Boc protection Boc2O DCM 0°C to RT 90-95 ,

Carbamate Formation

Boc Protection of the Amino Group

  • The amino piperidine is protected using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) or DMAP .
  • Reaction conditions : DCM as solvent, room temperature, yields typically exceeding 90%.

Coupling with 4-Fluorophenyl Derivatives

  • The aromatic group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the precursor.
  • For Suzuki coupling, arylboronic acids bearing the fluorophenyl group are reacted with halogenated piperidine intermediates in the presence of Pd(PPh3)4 and K2CO3 .
  • Data Table 2 illustrates typical coupling conditions:
Step Reagents Catalyst Solvent Temperature Yield (%) Reference
Cross-coupling 4-fluorophenylboronic acid Pd(PPh3)4 Toluene/EtOH/H2O Reflux 70-85 ,

Incorporation of the Fluorophenyl Group

Nucleophilic Aromatic Substitution (SNAr)

  • Reacting the piperidine derivative with 4-fluorophenyl compounds bearing leaving groups (e.g., halides, sulfonates) under basic conditions.

Cross-Coupling Methods

  • Suzuki-Miyaura coupling remains the preferred method for high regioselectivity and yield, especially with boronic acids.

  • Recent research discoveries have optimized catalytic systems, reducing reaction times and improving yields, with some reports achieving >90% yield under microwave-assisted conditions.

Final Deprotection and Purification

  • Removal of protecting groups (e.g., Boc) using trifluoroacetic acid (TFA) in DCM at room temperature.
  • Purification via column chromatography or recrystallization from suitable solvents.

Data Tables and Research Discoveries

Table 1: Typical Reaction Conditions for Piperidine Functionalization

Reaction Step Reagents Solvent Temperature Yield (%) References
Alkylation 3-bromopropylamine hydrobromide Acetonitrile Reflux 75-85 ,
Boc Protection Boc2O DCM 0°C to RT 90-95 ,
Cross-coupling 4-fluorophenylboronic acid Pd(PPh3)4 Toluene/EtOH/H2O Reflux 70-85 ,

Research Discoveries

Chemical Reactions Analysis

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for generating reactive intermediates in pharmaceutical synthesis.

Key Reaction:
tert-butyl carbamate+TFAamine+CO2+tert-butanol\text{tert-butyl carbamate} + \text{TFA} \rightarrow \text{amine} + \text{CO}_2 + \text{tert-butanol}

ConditionsProductYieldSource
10% TFA in CH2_2Cl2_2, RT, 2–20 h3-(4-fluorophenyl)-2-(piperidin-4-yl)propan-1-amine>90%

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation, acylation, and sulfonation reactions, enabling structural diversification.

Sulfonation

Methanesulfonyl chloride reacts with the piperidine nitrogen under mild conditions:

Reagents/ConditionsProductYieldSource
Methanesulfonyl chloride, pyridine, 20°C, 16 h(1-Methanesulfonyl-piperidin-4-yl)carbamate91%
Methanesulfonyl chloride, Et3_3N, DCM, 1 h4-(N-BOC-amino)-1-methanesulfonylpiperidine89%

Acylation

The deprotected amine reacts with acylating agents to form amides:

Example Protocol ( ):

  • Deprotect carbamate with TFA.

  • Couple with activated esters (e.g., HOBt/HBTU) and carboxylic acids.

Acylating AgentProductYieldSource
Tetrahydro-2H-pyran-4-carboxylic acidN-(2-amino-5-(thiophen-2-yl)phenyl)amide79%

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield
HydrolysisTFA in CH2_2Cl2_2Amine derivative>90%
SulfonationMsCl, pyridine/Et3_3NSulfonamide89–91%
AcylationHOBt/HBTU, carboxylic acidsAmides75–85%

Mechanistic Insights

  • Carbamate Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water ( ).

  • Piperidine Alkylation : The lone pair on the nitrogen facilitates SN2 reactions with electrophiles ( ).

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to aromatic residues in proteins, while the piperidinyl group can interact with amine receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperidine and Aromatic Substituents

Key Compounds :

tert-Butyl N-[3-(4-Fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate (CAS 1306603-96-2 analog)

  • Difference : Piperidin-2-yl vs. piperidin-4-yl substitution.
  • Impact : The position of the piperidine nitrogen (2 vs. 4) alters steric and electronic properties. Piperidin-4-yl may allow better spatial alignment for receptor binding compared to the 2-position, which could hinder interactions due to axial vs. equatorial nitrogen orientation .

tert-Butyl N-[3-(4-Chloro-2-nitro-anilino)propyl]carbamate (Example 39, ) Difference: Chloro-nitroanilino group replaces fluorophenyl/piperidine. Impact: The nitro group increases electrophilicity, enabling participation in redox or nucleophilic reactions, unlike the fluorophenyl group, which is more inert. This compound achieved an 80% yield in synthesis, suggesting efficient coupling strategies .

N-(3-Aminopropyl)-2-(4′-fluoro-4-(octylsulfonamido)-[1,1′-biphenyl]-3-yl)-2-oxoacetamide hydrochloride (19b, ) Difference: Incorporates a biphenyl sulfonamide group.

Biological Activity

tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate, also referred to by its CAS number 1306603-63-3, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H29_{29}FN2_2O2_2
  • Molecular Weight : 336.44 g/mol
  • Purity : ≥ 95%

Research indicates that this compound may interact with multiple biological targets, particularly in the context of neurodegenerative diseases. Notably, it has been studied for its potential inhibitory effects on enzymes related to amyloid beta peptide aggregation, which is significant in Alzheimer's disease.

  • β-Secretase Inhibition : The compound has shown promise in inhibiting β-secretase activity, crucial for reducing amyloid plaque formation. In vitro studies have indicated an IC50_{50} value of approximately 15.4 nM for this inhibition .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (Ki_i = 0.17 μM), which can enhance cholinergic neurotransmission and may help alleviate cognitive deficits associated with Alzheimer’s disease .
  • Neuroprotective Effects : In cellular models, this compound has demonstrated protective effects against astrocyte cell death induced by Aβ 1-42 peptides, suggesting a role in neuroprotection .

Biological Activity and Efficacy

The biological activity of this compound can be summarized through several key findings:

Table 1: Summary of Biological Activities

Activity TypeEffectReference
β-Secretase InhibitionIC50_{50} = 15.4 nM
Acetylcholinesterase InhibitionKi_i = 0.17 μM
Protection Against Aβ ToxicityImproved astrocyte viability
Amyloid Aggregation Inhibition85% inhibition at 100 μM

Case Studies

Several studies have investigated the effects of this compound in various experimental models:

  • In Vitro Studies :
    • A study assessed the compound's ability to prevent astrocyte cell death caused by Aβ 1-42 exposure. Results showed a significant improvement in cell viability when treated with the compound alongside Aβ, indicating neuroprotective properties .
  • In Vivo Models :
    • In a scopolamine-induced Alzheimer's model in rats, the compound's effectiveness was evaluated against galantamine. Although it showed some reduction in β-secretase activity and Aβ levels, the results were not statistically significant compared to galantamine treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Protection of the piperidin-4-yl group using tert-butyl carbamate (Boc) to stabilize the amine during subsequent reactions.
  • Step 2 : Coupling of the 4-fluorophenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromaticity .
  • Step 3 : Propyl chain functionalization using alkylation or reductive amination to link the fluorophenyl and piperidine groups .
  • Key Reagents : Boc-anhydride, 4-fluorophenylboronic acid, and catalysts like Pd(PPh₃)₄.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/GC-MS : Quantify purity (>95% threshold for research use) .
  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for fluorophenyl protons at δ 7.2–7.4 ppm; ¹³C NMR for Boc carbonyl at ~155 ppm) .
  • FT-IR : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group .
  • Use amber vials to avoid photodegradation of the fluorophenyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Scenario : Splitting in ¹H NMR signals may arise from diastereotopic protons or conformational rigidity in the piperidine ring .
  • Solutions :

Perform variable-temperature NMR to assess dynamic effects.

Use 2D NMR (COSY, NOESY) to clarify spatial relationships between protons .

Compare with computational models (DFT-based NMR prediction) .

Q. What strategies optimize reaction yields during Boc deprotection?

  • Methodological Answer :

  • Challenge : Incomplete deprotection due to steric hindrance from the fluorophenyl group.
  • Optimization :
  • Use TFA/DCM (1:1 v/v) with extended reaction times (6–12 hrs) .
  • Add scavengers (e.g., triisopropylsilane) to quench carbocation byproducts .
  • Monitor progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane).

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to piperidine-targeted receptors (e.g., σ or opioid receptors) .
  • Parameters :
  • Protonate the piperidine nitrogen at physiological pH (pKa ~10.5).
  • Apply AMBER force fields to simulate ligand-receptor dynamics .

Q. What are the implications of fluorophenyl substitution on pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : The 4-fluoro group increases logP by ~0.5 units (measured via shake-flask method) .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation; validate via liver microsome assays (e.g., half-life >60 mins in human hepatocytes) .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. observed melting points?

  • Methodological Answer :

  • Potential Causes : Polymorphism or residual solvents (e.g., DMF) altering thermal behavior.
  • Resolution :

Recrystallize from ethanol/water (7:3) to isolate a single polymorph .

Perform DSC at 5°C/min under nitrogen to detect phase transitions .

Q. Why might biological assay results vary between batches?

  • Methodological Answer :

  • Root Cause : Trace metal contamination from catalysts (e.g., Pd in Suzuki reactions).
  • Mitigation :
  • Purify via ion-exchange chromatography or treat with EDTA .
  • Validate purity using ICP-MS (<1 ppm Pd threshold) .

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